5-Methyl-2-(p-tolylamino)benzoic acid

Description

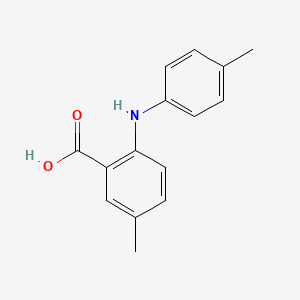

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(4-methylanilino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-3-6-12(7-4-10)16-14-8-5-11(2)9-13(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRSLUSVHFALSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24173-43-1 | |

| Record name | 5-Methyl-2-(p-tolylamino)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 5-Methyl-2-(p-tolylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(p-tolylamino)benzoic acid, a derivative of anthranilic acid, represents a core structural motif in medicinal chemistry.[1] Its architecture, characterized by a diphenylamine backbone with strategically placed methyl and carboxylic acid functional groups, shares similarities with known pharmacologically active agents, such as the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.[1][2] Understanding the precise molecular structure and physicochemical properties of this compound is paramount for its potential application in drug discovery and development, where structure-activity relationships (SAR) govern therapeutic efficacy and safety.[3]

This technical guide provides a comprehensive exploration of the molecular structure of 5-Methyl-2-(p-tolylamino)benzoic acid, detailing its synthesis, spectroscopic characterization, and the analytical methodologies crucial for its quality control in a research and development setting.[4][5]

Molecular Structure and Synthesis

The molecular formula of 5-Methyl-2-(p-tolylamino)benzoic acid is C15H15NO2, with a molecular weight of 241.29 g/mol .[6] The structure consists of a benzoic acid ring substituted with a methyl group at the 5-position and a p-tolylamino group at the 2-position.

The synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid and its analogs is typically achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[8][9][10] This reaction involves the coupling of an aryl halide with an amine. In this specific case, 2-chloro-5-methylbenzoic acid reacts with p-toluidine in the presence of a copper catalyst and a base.[11]

The mechanism of the Ullmann condensation is complex but generally involves the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the C-N bond and regenerate the catalyst.[9][10]

Caption: Generalized workflow for the synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid via Ullmann condensation.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of synthesized 5-Methyl-2-(p-tolylamino)benzoic acid.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.[12][13]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the methyl protons, the amine proton, and the carboxylic acid proton. The chemical shifts (δ) and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid, the carbons attached to the nitrogen, and the methyl-substituted carbons are characteristic.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~11-13 (broad singlet) | ~170-173 |

| Amine (-NH-) | ~8-9 (singlet) | - |

| Aromatic Protons | ~6.5-8.0 (multiplets) | ~110-150 |

| Methyl Protons (-CH₃) | ~2.0-2.4 (singlets) | ~18-22 |

Note: Expected chemical shifts are approximate and can vary based on the solvent and instrument parameters.[12][14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[15][16][17] Key vibrational frequencies for 5-Methyl-2-(p-tolylamino)benzoic acid include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

N-H stretch (secondary amine): A sharp to medium band around 3300-3500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹[15]

-

C-N stretch: In the region of 1250-1350 cm⁻¹

-

C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[12][18][19] In electron impact (EI) ionization, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight (241.29).[7][12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Analytical Methodologies for Quality Control

In a drug development setting, robust analytical methods are required to ensure the identity, purity, and stability of the active pharmaceutical ingredient (API).[4][5] High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.[4]

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol outlines a general procedure for assessing the purity of a synthesized batch of 5-Methyl-2-(p-tolylamino)benzoic acid.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid

-

Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Degas both mobile phases prior to use.

3. Preparation of Standard and Sample Solutions:

-

Standard Stock Solution: Accurately weigh approximately 10 mg of a reference standard of 5-Methyl-2-(p-tolylamino)benzoic acid and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard stock solution.

4. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A and B |

| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

5. Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Caption: A typical workflow for purity analysis of 5-Methyl-2-(p-tolylamino)benzoic acid by HPLC.

Conclusion

The structural elucidation of 5-Methyl-2-(p-tolylamino)benzoic acid is a critical step in its evaluation as a potential pharmaceutical agent. A combination of synthetic organic chemistry and advanced analytical techniques provides the necessary tools to confirm its molecular architecture and ensure its quality. The methodologies outlined in this guide serve as a foundational framework for researchers and drug development professionals working with this and similar small molecules. Further studies, including single-crystal X-ray diffraction, could provide even more detailed insights into its solid-state conformation and intermolecular interactions.

References

- Benchchem. Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.

- Scribd. Mefenamic Acid: Synthesis and MOA | PDF | Nonsteroidal Anti Inflammatory Drug.

- Wikipedia. Mefenamic acid.

- Chromatography Online. Separation Science in Drug Development, Part 3: Analytical Development.

- Benchchem. Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine.

- Gpatindia. MEFENAMIC ACID Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses.

- Agilent. Pharmaceutical Small Molecule Drug Characterization.

- UPM Pharmaceuticals. Survey of Material Science and Characterization Techniques for Small Molecules – Part I.

- Journal of Analytical & Bioanalytical Techniques. Advances in Analytical Techniques for Drug Discovery and Development.

- ResearchGate. Experimental and theoretical study on benzoic acid derivatives.

- MDPI. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.

- Sigma-Aldrich. Small Molecules Analysis & QC.

- YouTube. Synthesis of Mefenamic acid in medicinal chemistry.

- PubChemLite. 5-methyl-2-(p-tolylamino)benzoic acid (C15H15NO2).

- Wikipedia. Ullmann condensation.

- PubChem. Mefenamic Acid.

- ResearchGate. Experimental UV spectra of benzoic acid derivatives.

- NSF Public Access Repository. Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy.

- ACS Publications. Conformational Flexibility and Substitution Pattern Lead to Polymorphism of Methyl-2- (phenylamino)benzoic acid Synthesis of MPA.

- TCI Chemicals. 5-Methyl-2-(p-tolylamino)benzoic Acid.

- SciSpace. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines.

- UMass Amherst ScholarWorks. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad.

- CymitQuimica. 5-Methyl-2-(p-tolylamino)benzoic acid.

- Sigma-Aldrich. 5-Methyl-2-(p-tolylamino)benzoic acid | 24173-43-1.

- Organic Chemistry Portal. Ullmann Reaction.

- TCI Chemicals. 5-Methyl-2-(p-tolylamino)benzoic Acid.

- BLDpharm. 1240314-96-8|Methyl 5-methyl-2-(p-tolylamino)benzoate.

- SpectraBase. Benzoic acid, 4-(5-methyl-2-thienylmethylenamino)-, ethyl ester.

- ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....

- NIST WebBook. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester.

- ChemicalBook. Benzoic acid(65-85-0) 1H NMR spectrum.

- Key Organics. 5-Methyl-2-(p-tolylamino)benzoic Acid.

- CrystEngComm. Double substitution leads to a highly polymorphic system in 5-methyl-2-m-tolylamino-benzoic acid.

- Google Patents. CN105294583A - Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

- PubMed. Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-methylaminophenyl)benzoxazole.

- PrepChem.com. Synthesis of 2-(p-tolyl)benzoic acid.

- ResearchGate. MS/MS spectra of BA, HA, and l-phenylalanine-ring-D5 in the negative ionization mode..

- PubChem. 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid.

- NIST WebBook. Benzoic acid, 2-(acetylamino)-, methyl ester.

Sources

- 1. scribd.com [scribd.com]

- 2. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MEFENAMIC ACID Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. agilent.com [agilent.com]

- 6. 5-Methyl-2-(p-tolylamino)benzoic acid | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - 5-methyl-2-(p-tolylamino)benzoic acid (C15H15NO2) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester [webbook.nist.gov]

- 17. Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-methylaminophenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Benzoic acid, 2-(acetylamino)-, methyl ester [webbook.nist.gov]

A Guide to the Spectroscopic Analysis of 5-Methyl-2-(p-tolylamino)benzoic Acid

This in-depth technical guide provides a comprehensive analysis of 5-Methyl-2-(p-tolylamino)benzoic acid using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but the underlying scientific rationale for the experimental observations and their interpretation.

Introduction

5-Methyl-2-(p-tolylamino)benzoic acid is a derivative of anthranilic acid, a class of compounds known for their biological activities, including anti-inflammatory properties.[1][2][3] The precise characterization of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential as a pharmaceutical agent. Spectroscopic analysis provides an unambiguous confirmation of the compound's identity and purity. This guide will delve into the expected spectroscopic signatures of 5-Methyl-2-(p-tolylamino)benzoic acid and the logic behind their interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-Methyl-2-(p-tolylamino)benzoic acid in 0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is crucial as it can solubilize the compound and, importantly, allows for the observation of exchangeable protons (e.g., -COOH and -NH).[4][5]

-

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4] For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon atom.

-

2D NMR (Optional but Recommended): To aid in the definitive assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 5-Methyl-2-(p-tolylamino)benzoic acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5-13.5 | broad singlet | 1H | -COOH |

| ~9.5 | singlet | 1H | -NH- |

| ~7.8 | doublet | 1H | Ar-H |

| ~7.3 | doublet | 2H | Ar-H |

| ~7.2 | doublet | 1H | Ar-H |

| ~7.1 | doublet | 2H | Ar-H |

| ~6.9 | singlet | 1H | Ar-H |

| 2.3 | singlet | 3H | Ar-CH₃ |

| 2.2 | singlet | 3H | Ar-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected at a high chemical shift (~12.5-13.5 ppm) due to the acidic nature of the proton and its involvement in hydrogen bonding.

-

Amine Proton (-NH-): A singlet around 9.5 ppm is characteristic of the N-H proton in N-aryl anthranilic acids.[6]

-

Aromatic Protons (Ar-H): The aromatic region will display a series of doublets and a singlet corresponding to the protons on the two benzene rings. The specific splitting patterns (multiplicities) arise from the coupling between adjacent protons.

-

Methyl Protons (Ar-CH₃): Two distinct singlets are predicted for the two methyl groups, as they are in different chemical environments. Each singlet will integrate to three protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 5-Methyl-2-(p-tolylamino)benzoic acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~145 | Ar-C |

| ~140 | Ar-C |

| ~138 | Ar-C |

| ~135 | Ar-C |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-C |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~21 | -CH₃ |

| ~20 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is typically observed at a high chemical shift (~170 ppm).[4]

-

Aromatic Carbons (Ar-C and Ar-CH): The aromatic carbons will resonate in the region of approximately 110-150 ppm. Quaternary carbons (those without attached protons) will generally have weaker signals than protonated carbons.

-

Methyl Carbons (-CH₃): The two methyl carbons are expected to appear at a much lower chemical shift, typically around 20-21 ppm.

Caption: A plausible fragmentation pathway for 5-Methyl-2-(p-tolylamino)benzoic acid in mass spectrometry.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of 5-Methyl-2-(p-tolylamino)benzoic acid. Each technique offers a unique piece of the structural puzzle, and together, they provide an unambiguous confirmation of the compound's identity. This guide has outlined the expected spectroscopic data and the rationale behind its interpretation, providing a solid framework for the analysis of this and similar molecules.

References

- CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.

- Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives.

- SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino.

- MDPI. (2023, September 8). Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics.

- SciELO. (n.d.). Microwave-Promoted synthesis of novel N-Arylanthranilic acids.

- ResearchGate. (n.d.). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives.

- ResearchGate. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives.

- ChemicalBook. (n.d.). Anthranilic acid(118-92-3) 13C NMR spectrum.

- (n.d.).

- (n.d.).

- Chegg.com. (2018, November 13). Solved Fragmentation of Anthranilic acid based off of mass.

- PubChemLite. (n.d.). 5-methyl-2-(p-tolylamino)benzoic acid (C15H15NO2).

- John Wiley & Sons, Ltd. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28, 271-280.

- ChemicalBook. (n.d.). N-Acetylanthranilic acid(89-52-1) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 5-Methyl-2-(p-tolylamino)benzoic acid | 24173-43-1.

- CymitQuimica. (n.d.). 5-Methyl-2-(p-tolylamino)benzoic acid.

- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....

- ResearchGate. (2025, December 18). Microwave-Promoted synthesis of novel N-Arylanthranilic acids.

- TCI Chemicals. (n.d.). 5-Methyl-2-(p-tolylamino)benzoic Acid 24173-43-1.

- ChemicalBook. (n.d.). Anthranilic acid(118-92-3)IR1.

- ChemicalBook. (n.d.). N-Acetylanthranilic acid(89-52-1) IR Spectrum.

- Tokyo Chemical Industry. (n.d.). 5-Methyl-2-(p-tolylamino)benzoic Acid | 24173-43-1.

- ResearchGate. (2025, August 7). Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet.

- Wax Studios. (n.d.). Ir Spectrum For Benzoic Acid.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Doc Brown. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid.

- (2024). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. Chinese Journal of Mass Spectrometry, 45(6), 773-784.

- NIST. (n.d.). Anthranilic acid, TMS derivative. NIST WebBook.

- ChemicalBook. (n.d.). Anthranilic acid(118-92-3) MS spectrum.

- SpectraBase. (n.d.). Benzoic acid, 4-(5-methyl-2-thienylmethylenamino)-, ethyl ester.

- Royal Society of Chemistry. (2022). Double substitution leads to a highly polymorphic system in 5-methyl-2-m-tolylamino-benzoic acid. CrystEngComm, 24, 95-106.

- (n.d.).

- NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST WebBook.

- ChemicalBook. (n.d.). p-Toluic acid(99-94-5)IR1.

Sources

Thermal Profiling of 5-Methyl-2-(p-tolylamino)benzoic Acid: A Comprehensive Guide to Fenamate Phase Behavior

Executive Summary

In the landscape of preformulation and solid-state chemistry, the thermal characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Methyl-2-(p-tolylamino)benzoic acid (CAS: 24173-43-1) is a highly relevant model compound belonging to the N-phenylanthranilic acid (fenamate) class. Fenamates are notorious for their complex thermal behaviors, including extensive polymorphism, sublimation tendencies, and kinetic phase transitions.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic thermal data reporting. This guide provides a rigorous, self-validating framework for characterizing the thermal properties of 5-Methyl-2-(p-tolylamino)benzoic acid, elucidating the physical causality behind its phase transitions, and establishing field-proven protocols for researchers and drug development professionals.

Molecular Architecture & Thermal Causality

To understand the thermal behavior of 5-Methyl-2-(p-tolylamino)benzoic acid, one must first deconstruct its molecular architecture. The compound features a benzoic acid core with a methyl substitution at the 5-position, coupled to a p-tolylamino group at the 2-position.

This specific arrangement dictates its thermal properties through three primary mechanistic pathways:

-

The "Polymorphophore" Effect: The fenamate substructure contains a highly flexible torsional angle (

) between the two phenyl rings. While an intramolecular hydrogen bond between the secondary amine (N-H) and the carboxylic carbonyl (C=O) locks one part of the conformation, the remaining rotational freedom allows the molecule to pack into multiple distinct crystal lattices. This structural motif is widely recognized in the literature;. -

Carboxylic Acid Dimerization: In the solid state, the molecules form centrosymmetric dimers via strong intermolecular O-H···O hydrogen bonds. The thermal energy required to break these robust dimeric networks dictates the compound's relatively high melting point.

-

Sublimation Propensity: Fenamates exhibit significant vapor pressures at elevated temperatures.1[1].

Quantitative Thermal Parameters

The following table synthesizes the baseline thermal parameters for the stable crystalline form of 5-Methyl-2-(p-tolylamino)benzoic acid.

| Thermal Property | Value / Range | Characterization Method | Physical Causality |

| Melting Point ( | 2[2] | DSC (Hermetically Sealed Pan) | Disruption of the centrosymmetric carboxylic acid dimer lattice. |

| Solid-Solid Transition | ~130 °C – 150 °C | DSC / Hot-Stage Microscopy | Endothermic conversion of metastable polymorphs to the stable Form I. |

| Sublimation Onset | > 150 °C | TGA (Open Pan) | High vapor pressure of the fenamate core prior to melting. |

| Glass Transition ( | ~40 °C – 60 °C | DSC (Quench Cooled Melt) | Relaxation of the amorphous solid dispersion back to a mobile state. |

*Note: Exact transition temperatures for metastable and amorphous forms are highly dependent on the heating rate and thermal history of the specific sample batch.

Logical Workflows & Phase Transition Dynamics

To accurately capture these parameters, a multi-modal approach is required. The workflow below illustrates the logical progression of thermal characterization to prevent data artifacts.

Fig 1. Orthogonal thermal characterization workflow for fenamate derivatives.

Fig 2. Thermodynamic and kinetic phase transition pathways in fenamate polymorphs.

Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale to explain the causality behind the experimental choice.

Protocol 1: High-Resolution Differential Scanning Calorimetry (DSC)

This protocol is optimized to detect subtle solid-solid polymorphic transitions while suppressing sublimation artifacts.

-

Step 1: System Validation. Run an empty, sealed Tzero aluminum pan from 25 °C to 220 °C. Validation Check: The baseline heat flow drift must remain < 10 µW. A higher drift indicates a contaminated sensor or unstable purge gas, which will mask weak polymorphic transitions.

-

Step 2: Sample Preparation. Accurately weigh 2.0 to 3.0 mg of 5-Methyl-2-(p-tolylamino)benzoic acid into a Tzero aluminum pan.

-

Step 3: Hermetic Sealing (Critical). Seal the pan using a hermetic press. Causality: Fenamates sublime before melting. If a pinhole or standard pan is used, the endothermic heat of sublimation will overlap with the melting endotherm, artificially broadening the peak and skewing enthalpy (

) calculations. -

Step 4: Thermal Program. Equilibrate at 25 °C for 3 minutes. Heat at a controlled rate of 10 °C/min to 200 °C under a dry nitrogen purge (50 mL/min).

-

Step 5: Kinetic Probing (Optional). To observe metastable forms, repeat the experiment at a fast heating rate (50 °C/min).3[3].

Protocol 2: Thermogravimetric Analysis (TGA)

TGA is utilized to decouple mass-loss events (sublimation/degradation) from the phase transitions observed in DSC.

-

Step 1: System Validation. Run a Calcium Oxalate Monohydrate standard. Validation Check: Verify the three distinct weight-loss steps (water, CO, CO2) to confirm microbalance accuracy and temperature calibration.

-

Step 2: Sample Loading. Load 5.0 to 10.0 mg of the compound into an open alumina (

) crucible. Causality: An open crucible maximizes the surface area exposed to the purge gas, allowing for the unhindered escape of sublimated volatiles. -

Step 3: Thermal Program. Heat from 25 °C to 400 °C at 10 °C/min under a nitrogen purge (50 mL/min).

-

Step 4: Data Interpretation. Calculate the onset of mass loss. Any thermal event observed in the DSC prior to this TGA onset temperature is definitively a phase transition (melting or polymorphism), not degradation.

Protocol 3: Hot-Stage Microscopy (HSM)

HSM provides orthogonal, visual validation of the calorimetric data, confirming whether an endotherm is a melt or a solid-solid transition.

-

Step 1: System Validation. Calibrate the hot stage using USP melting point standards (e.g., Vanillin,

= 81–83 °C, and Caffeine, -

Step 2: Sample Dispersion. Disperse a few crystals of 5-Methyl-2-(p-tolylamino)benzoic acid onto a glass slide. Apply a glass coverslip to minimize thermal gradients.

-

Step 3: Polarized Light Setup. Engage crossed polarizers. Causality: Crystalline fenamates are highly birefringent (they glow under crossed polarizers). An isotropic melt will appear completely dark, allowing for precise visual determination of the melting onset (expected near 188 °C).

-

Step 4: Thermal Program. Heat at 5 °C/min to 200 °C. Monitor for changes in crystal habit or birefringence prior to melting, which visually confirms the solid-solid transitions detected in Protocol 1.

References

- TCI Chemicals. "5-Methyl-2-(p-tolylamino)benzoic Acid 24173-43-1".

- PMC / Molecular Pharmaceutics. "Monitoring Polymorphic Phase Transitions in Flufenamic Acid Amorphous Solid Dispersions Using Hyphenated X-ray Diffraction–Differential Scanning Calorimetry".

- RSC Publishing. "The unexpected discovery of the ninth polymorph of tolfenamic acid".

- ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Methyl-2-(p-tolylamino)benzoic Acid | 24173-43-1 | TCI Deutschland GmbH [tcichemicals.com]

- 3. Monitoring Polymorphic Phase Transitions in Flufenamic Acid Amorphous Solid Dispersions Using Hyphenated X-ray Diffraction–Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Functionalization of 5-Alkyl-2-methylbenzoic Acids: A Comprehensive Technical Guide

As drug development increasingly relies on sterically encumbered, lipophilic aromatic scaffolds to enhance target binding and metabolic stability, the synthesis of 5-alkyl-2-methylbenzoic acids has emerged as a critical capability. These compounds are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs), most notably serving as the core aglycone precursors for SGLT2 inhibitors like Canagliflozin[1].

However, the regioselective installation of alkyl groups onto a benzoic acid core is non-trivial. This guide deconstructs the mechanistic causality behind three field-proven synthetic systems, providing researchers with self-validating protocols to achieve high-purity 5-alkyl-2-methylbenzoic acids.

Part 1: Retrosynthetic Analysis & Mechanistic Causality

A common pitfall in the synthesis of these targets is the attempt to perform direct Friedel-Crafts alkylation on o-toluic acid. From an electronic standpoint, the carboxylic acid (-COOH) is a strongly deactivating, meta-directing group[2]. While the methyl group provides weak ortho/para activation via hyperconjugation, the overriding electron withdrawal from the carboxylate severely retards electrophilic aromatic substitution. When forced under harsh Lewis acid conditions, the reaction yields complex mixtures of polysubstituted products and esters, rendering it unscalable[2].

To bypass this electronic bottleneck, robust synthetic design dictates either installing the carboxyl group after the alkyl groups are set (Haloform and Grignard routes) or utilizing highly specific transition-metal catalysis on pre-halogenated scaffolds (Cross-Coupling route).

Part 2: The Haloform Oxidation Route (Classical & Scalable)

The Haloform Oxidation system is a masterclass in exploiting steric hindrance for regiocontrol. By starting with a 4-alkyltoluene (e.g., p-tert-butyltoluene), the bulky alkyl group at the 4-position sterically shields the adjacent 3- and 5-positions. When subjected to Friedel-Crafts acylation, the acetylium ion is forced to attack the 2-position, strictly dictated by the lower steric profile of the adjacent methyl group[3]. The resulting methyl ketone is then cleanly oxidized to the carboxylic acid via a haloform reaction, a self-validating step that exclusively targets the acetyl group without oxidizing the benzylic positions of the alkyl substituents[3].

Experimental Protocol: Synthesis of 5-tert-butyl-2-methylbenzoic acid

-

Acetylation: In a rigorously dried flask, dissolve p-tert-butyltoluene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Lewis Acid Addition: Slowly add anhydrous aluminum chloride (AlCl3, 1.2 eq) in portions at 0 °C. Causality note: Strict temperature control is required to prevent the cleavage of the tert-butyl group, a known thermodynamic side reaction under extended Lewis acid exposure[3].

-

Quenching: After 4 hours at room temperature, pour the mixture over ice-cold 5N sulfuric acid. Extract the organic layer, wash with brine, and concentrate to yield 5-tert-butyl-2-methylacetophenone.

-

Haloform Oxidation: Prepare sodium hypobromite by adding bromine to a 0 °C solution of NaOH (10% w/v). Add the acetophenone derivative dropwise.

-

Isolation: Stir for 30 hours until the yellow color dissipates and a heavy layer of bromoform separates. Acidify the aqueous layer with dilute sulfuric acid to precipitate the product. Recrystallize from aqueous alcohol to yield 5-tert-butyl-2-methylbenzoic acid as white needles[3].

Workflow for the Haloform Oxidation Route.

Part 3: The Grignard Carboxylation Route (High Regiospecificity)

For substrates where acylation may lead to alkyl group cleavage, the Grignard Carboxylation route offers a milder alternative[3]. Electrophilic halogenation of 4-alkyltoluenes proceeds with the same steric regiocontrol as acylation, yielding the 2-halo derivative. The subsequent formation of the Grignard reagent inverts the polarity (umpolung) of the 2-position, transforming it into a potent nucleophile that is efficiently trapped by anhydrous carbon dioxide[3].

Experimental Protocol: Synthesis of 5-ethyl-2-methylbenzoic acid

-

Grignard Formation: In a rigorously dried pressure reactor, combine 2-bromo-4-ethyltoluene (1.0 eq), magnesium turnings (1.2 eq), and absolute ether. Initiate with a trace of ethyl bromide and heat cautiously to 60 °C until the magnesium is consumed[3].

-

Carboxylation: Cool the vessel to 0 °C and introduce excess dry CO2 gas directly into the ethereal solution.

-

Workup: Quench with 5N sulfuric acid and ice. Extract with ether, then back-extract the ether layer with 2N sodium carbonate. Acidify the aqueous alkaline extract to precipitate 5-ethyl-2-methylbenzoic acid. Recrystallize from aqueous alcohol[3].

Part 4: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Modern API synthesis often demands custom alkyl groups (e.g., cyclobutylmethoxy or isopropyl) that are incompatible with early-stage Friedel-Crafts chemistry. The Suzuki-Miyaura cross-coupling route addresses this by utilizing 5-bromo-2-methylbenzoic acid—a commercially ubiquitous starting material[1]. To prevent the acidic carboxyl proton from quenching the organometallic reagents or prematurely protonating the palladium intermediate, the acid is transiently protected as a methyl ester. The sp2-sp3 coupling is then driven by palladium catalysis, followed by a straightforward saponification[4].

Experimental Protocol: Synthesis of 5-isopropyl-2-methylbenzoic acid

-

Protection: Reflux 5-bromo-2-methylbenzoic acid in methanol with a catalytic amount of concentrated H2SO4 for 12 hours. Concentrate and extract to isolate methyl 5-bromo-2-methylbenzoate.

-

Cross-Coupling: In a Schlenk flask, combine the ester (1.0 eq), isopropylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in a degassed mixture of toluene/water (10:1).

-

Reaction: Heat the mixture to 90 °C under an inert argon atmosphere for 18 hours.

-

Deprotection (Saponification): Filter the mixture through Celite, concentrate, and dissolve the crude intermediate in methanol. Add 3 equivalents of NaOH (in water) and stir at 60 °C for 5 hours[4].

-

Isolation: Evaporate the methanol, dilute with water, and wash with dichloromethane. Acidify the aqueous layer to pH 1 using 6N HCl[4]. Extract with dichloromethane, dry over MgSO4, and concentrate to yield the pure 5-isopropyl-2-methylbenzoic acid.

Suzuki-Miyaura Cross-Coupling Route for 5-Alkyl-2-methylbenzoic Acids.

Part 5: Quantitative Data & Route Comparison

The selection of a synthetic route depends heavily on the nature of the target alkyl group and the scale of production. The table below summarizes the operational metrics for each system:

| Synthetic Route | Starting Material | Key Intermediate | Typical Overall Yield | Scalability & Application |

| Haloform Oxidation | 4-Alkyltoluene | 5-Alkyl-2-methylacetophenone | 65-75% | High; ideal for simple, robust alkyl groups (e.g., ethyl, tert-butyl). |

| Grignard Carboxylation | 4-Alkyltoluene | 2-Halo-4-alkyltoluene | 60-70% | Moderate; requires strictly anhydrous conditions and pressure vessels. |

| Suzuki-Miyaura Coupling | 5-Bromo-2-methylbenzoic acid | Methyl 5-alkyl-2-methylbenzoate | 70-85% | High; best for complex or sterically hindered alkylboronic acids. |

References

-

Taylor, E. P., & Watts, G. E. (1952). The Synthesis of Some 5-Alkyl-2-methylbenzoic Acids. Journal of the Chemical Society. [Link]

-

Quora Contributors. (2024). Can you show me and briefly explain how the Friedel-Crafts reaction of benzoic acid proceeds. Quora. [Link]

-

Taylor & Francis. (2026). Design and optimisation of meta-substituted bis(arylsulfonamido)benzene inhibitors. Taylor & Francis Online.[Link]

-

ResearchGate. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ResearchGate.[Link]

Sources

reactivity of the nitro group in 5-Methyl-2-nitrobenzoic acid

An In-depth Technical Guide to the Reactivity of the Nitro Group in 5-Methyl-2-nitrobenzoic Acid

Introduction

5-Methyl-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] Its molecular architecture, characterized by a carboxylic acid, a nitro group, and a methyl group on a benzene ring, provides a rich platform for a variety of chemical transformations.[4] The strategic placement of the nitro group, positioned ortho to the carboxylic acid and meta to the methyl group, is the focal point of its synthetic utility.[1] This guide offers an in-depth exploration of the reactivity of this nitro group, emphasizing the mechanistic rationale behind its transformations and providing detailed experimental insights for researchers, scientists, and drug development professionals. We will delve into the electronic landscape of the molecule, dissect the cornerstone reaction of nitro group reduction through various methodologies, and illustrate the synthetic pathways that this versatile functionality unlocks.

Chapter 1: The Electronic and Steric Landscape

The reactivity of 5-Methyl-2-nitrobenzoic acid is dictated by the interplay of its three functional groups. The nitro group (-NO₂) is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution through both inductive (-I) and resonance (-M) effects. Conversely, this deactivation makes the ring more susceptible to nucleophilic attack, a principle of significant consequence for its derivatives.[5] The carboxylic acid (-COOH) group also acts as an electron-withdrawing, deactivating group. The methyl group (-CH₃), in contrast, is an electron-donating group through an inductive effect (+I), slightly activating the ring.

The primary electronic consequence of the nitro group is twofold: it significantly increases the acidity of the adjacent carboxylic acid by stabilizing the carboxylate anion, and it serves as a prime site for chemical modification, most notably reduction.[1]

Chapter 2: The Cornerstone Transformation: Reduction to 2-Amino-5-methylbenzoic Acid

The most synthetically valuable reaction of 5-Methyl-2-nitrobenzoic acid is the reduction of its nitro group to form 2-amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid.[1][6] This transformation is fundamental as it converts the electron-withdrawing nitro group into an electron-donating and highly versatile amino group (-NH₂), which is a gateway to a vast array of subsequent chemical modifications including diazotization, amide couplings, and the construction of complex heterocyclic systems.[1][2][7]

The choice of reduction methodology depends on factors like available equipment, desired chemoselectivity, cost, and scalability.[6] Below are detailed protocols for the most effective and commonly employed methods.

Catalytic Hydrogenation

This method is often preferred for its efficiency and clean reaction profile, typically affording high yields of the desired amine.[6][8] It involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation

-

Vessel Preparation: In a suitable hydrogenation vessel, dissolve 5-Methyl-2-nitrobenzoic acid (1.0 eq) in a solvent such as methanol or ethanol.[6]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 5-10 mol%).[6]

-

Hydrogenation: Seal the vessel, purge it with the inert gas to remove all air, and then introduce hydrogen gas to the desired pressure (commonly 1-4 atm).[6]

-

Reaction: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the mixture through a pad of a filter aid like Celite® to remove the solid catalyst, washing the pad with the reaction solvent.[6]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-methylbenzoic acid, which can be purified further by recrystallization if necessary.[6]

Metal-Mediated Reductions

Classic, robust, and cost-effective, metal-mediated reductions utilize metals like iron (Fe) or tin (Sn) in an acidic medium.[6] The reaction with tin in hydrochloric acid (Sn/HCl) is a traditional laboratory method, while iron in acetic or hydrochloric acid is also widely used, especially in industrial settings.[9][10]

Mechanism: Reduction with Tin (Sn) and HCl The reduction proceeds in a stepwise manner through proton-coupled electron transfers. The nitro group is sequentially reduced to nitroso, then to a hydroxylamine intermediate, and finally to the amine. The acidic medium is crucial for protonating intermediates and preventing side reactions.[9][11]

Experimental Protocol: Iron/Acetic Acid Reduction

-

Reaction Setup: To a suspension of 5-Methyl-2-nitrobenzoic acid (1.0 eq) in a mixture of glacial acetic acid, ethanol, and water, add iron powder (typically 5-10 equivalents).[12]

-

Heating: Heat the mixture and monitor the reaction by TLC. The reaction can also be enhanced using sonication.[12]

-

Work-up: Upon completion, cool the reaction mixture and filter it to remove the excess iron and iron salts. The filter cake should be washed with an appropriate solvent like ethyl acetate.[12]

-

Extraction: The filtrate is then typically basified with an aqueous base (e.g., KOH or NaOH) and extracted with an organic solvent.[12]

-

Isolation: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the product.

Sodium Dithionite Reduction

Sodium dithionite (Na₂S₂O₄) is an inexpensive and relatively mild reducing agent that can effectively convert nitroarenes to anilines, often in an aqueous or mixed aqueous-organic solvent system.[13][14] The mechanism involves electron transfer from the dithionite ion.[13][15]

Experimental Protocol: Sodium Dithionite Reduction

-

Reaction Setup: Dissolve the 5-Methyl-2-nitrobenzoic acid in a suitable solvent system, such as DMF/water or ethanol/water.[15]

-

Reductant Addition: Prepare a fresh aqueous solution of sodium dithionite (4-5 equivalents) and add it slowly to the substrate solution. The pH may need to be adjusted to the 8-12 range with a base to ensure dithionite stability.[15]

-

Heating: Heat the reaction mixture (e.g., 70-100 °C) and monitor its progress by TLC or LC-MS.[15]

-

Work-up: After completion, cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate.[15]

-

Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Comparative Analysis of Reduction Methods

| Method | Reducing Agent/Catalyst | Key Advantages | Key Disadvantages | Typical Yield |

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ | Clean, high efficiency, minimal byproducts[8] | Requires specialized high-pressure equipment; catalyst can be pyrophoric[6][8] | >95%[8] |

| Transfer Hydrogenation | Formic acid or Ammonium formate, Pd/C | Avoids handling of H₂ gas; uses standard lab equipment[6] | May require longer reaction times or higher temperatures | >90%[6] |

| Metal-Mediated (Fe/Acid) | Iron powder, Acetic or Hydrochloric acid | Robust, scalable, very low cost of reagents[6] | Requires stoichiometric metal; extensive work-up to remove metal salts[6] | 85-95% |

| Metal-Mediated (Sn/HCl) | Tin granules, Conc. HCl | Classic, reliable laboratory method[9] | Generates tin waste; requires careful basic work-up[9] | 80-90%[9] |

| Sodium Dithionite | Na₂S₂O₄ | Mild conditions, inexpensive reagent[14] | Requires large excess of reagent; reagent is unstable in solution[15] | 70-90%[15][16] |

Chapter 3: Synthetic Utility and Downstream Reactions

The true value of reducing the nitro group in 5-Methyl-2-nitrobenzoic acid lies in the synthetic potential of the resulting product, 2-amino-5-methylbenzoic acid. This anthranilic acid derivative is a "privileged pharmacophore," a structural motif commonly found in bioactive molecules.[7] It serves as a versatile scaffold for building molecular complexity, particularly in the synthesis of anti-inflammatory agents, analgesics, and kinase inhibitors.[1][2][7]

Conclusion

The nitro group in 5-Methyl-2-nitrobenzoic acid is not merely a substituent but a strategic functional handle that governs the molecule's synthetic potential.[1] Its primary role is to serve as a precursor to the invaluable amino group via reduction. A comprehensive understanding of the various reduction methodologies—from clean catalytic hydrogenations to robust metal-acid systems—is crucial for any scientist working with this intermediate. The choice of method allows for optimization based on laboratory capabilities, scale, cost, and downstream synthetic requirements. The transformation of 5-Methyl-2-nitrobenzoic acid into its amino derivative is a critical and enabling step in the workflow of modern drug discovery and development, providing a reliable scaffold for the synthesis of diverse and complex bioactive molecules.[1][7]

References

-

Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). (n.d.). OrgoSolver. Retrieved March 7, 2026, from [Link]

-

Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). (n.d.). Wordpress. Retrieved March 7, 2026, from [Link]

-

Reduction of Nitrobenzene reaction mechanisms. (2025, October 8). Filo. Retrieved March 7, 2026, from [Link]

-

Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2014). PMC. Retrieved March 7, 2026, from [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (2020). Organic Chemistry Frontiers (RSC Publishing). Retrieved March 7, 2026, from [Link]

-

Highly selective direct reductive amidation of nitroarenes with carboxylic acids using cobalt(ii) phthalocyanine/PMHS. (2014, February 17). RSC Advances (RSC Publishing). Retrieved March 7, 2026, from [Link]

-

Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025, August 6). RSC Publishing. Retrieved March 7, 2026, from [Link]

-

Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

-

Sodium Hydrosulfite, Sodium Dithionite. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Sodium Dithionite Reduction of Nitroarenes. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

-

Hydrogenation of nitrobenzoic acid. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

-

Mechanism for reduction of Nitrobenzene using HCl/Tin. (2016, January 28). Reddit. Retrieved March 7, 2026, from [Link]

-

Reduction of Nitrobenzene | Acid medium | Sn & HCl | Aniline | Organic Chemistry Class 12. (2023, May 1). YouTube. Retrieved March 7, 2026, from [Link]

-

2-Methyl-5-nitrobenzoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). Journal of Chemical Education - ACS Publications. Retrieved March 7, 2026, from [Link]

- Method for reducing aromatic nitro groups. (n.d.). Google Patents.

-

How to reduce carboxylic group to alcohol with nitro group untouched? (2013, February 21). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. (2026, January 26). RSC Publishing. Retrieved March 7, 2026, from [Link]

-

What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020, March 27). StackExchange. Retrieved March 7, 2026, from [Link]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.

-

Enhancing Agrochemical Efficacy with 2-Amino-5-Methylbenzoic Acid: A Key Synthesis Intermediate. (2026, March 1). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2026, from [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

-

Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved March 7, 2026, from [Link]

-

FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2019, February 13). Almac. Retrieved March 7, 2026, from [Link]

-

An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters - ACS Publications - ACS.org. Retrieved March 7, 2026, from [Link]

-

Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016, September 9). Retrieved March 7, 2026, from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

- Reduction of nitrobenzoic acid. (n.d.). Google Patents.

-

5-Methyl-2-nitrobenzoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgosolver.com [orgosolver.com]

- 10. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reduction of Nitrobenzene reaction mechanisms | Filo [askfilo.com]

- 12. scispace.com [scispace.com]

- 13. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scribd.com [scribd.com]

Methodological & Application

Application Note: Comprehensive Analytical Methods for the Quantification of 5-Methyl-2-(p-tolylamino)benzoic Acid

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Method Development Guide

Introduction & Chemical Rationale

5-Methyl-2-(p-tolylamino)benzoic acid (CAS RN: 24173-43-1) is an unnatural amino acid derivative and a highly lipophilic intermediate utilized in pharmaceutical development and peptide chemistry. Structurally, it is an anthranilic acid derivative and a direct structural isomer of the well-characterized non-steroidal anti-inflammatory drug (NSAID) mefenamic acid[1].

Because of its structural homology to the fenamate class of compounds, the analytical quantification of this molecule presents specific chromatographic challenges. The molecule features a carboxylic acid moiety (pKa ~4.2) and a highly conjugated, lipophilic diphenylamine backbone. To achieve reproducible retention times, sharp peak shapes, and high-sensitivity detection, analytical methods must strictly control the ionization state of the carboxylic acid[2].

This application note details two validated approaches for the quantification of 5-Methyl-2-(p-tolylamino)benzoic acid:

-

RP-HPLC-UV: For bulk purity assessment, synthetic intermediate tracking, and formulation analysis.

-

UHPLC-MS/MS: For high-sensitivity trace quantification in complex biological matrices (e.g., plasma/serum) during pharmacokinetic (PK) profiling.

Table 1: Physicochemical & Analytical Properties

| Parameter | Value / Characteristic |

| IUPAC Name | 5-Methyl-2-(4-methylphenylamino)benzoic acid |

| CAS Registry Number | 24173-43-1 |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| UV Absorbance Max (λmax) | ~275 nm – 285 nm[1] |

| Optimal MS Ionization | Electrospray Ionization Negative Mode (ESI-)[2] |

UHPLC-MS/MS Bioanalytical Workflow

For trace-level quantification in biological matrices, LC-MS/MS is the gold standard. The carboxylic acid group of 5-Methyl-2-(p-tolylamino)benzoic acid readily deprotonates in the electrospray source, making Negative Ion Mode (ESI-) highly efficient[2][3].

Fragmentation Dynamics (Causality of MRM Selection)

When subjected to Collision-Induced Dissociation (CID), the deprotonated precursor ion ([M-H]⁻ at m/z 240.1) undergoes a highly specific and energetically favorable neutral loss of carbon dioxide (CO₂, 44 Da) from the benzoic acid moiety[2][4]. This yields a dominant product ion at m/z 196.1. Monitoring the 240.1 → 196.1 transition provides exceptional signal-to-noise ratios, effectively eliminating background matrix interference[3][4].

Fig 1. ESI(-) collision-induced dissociation (CID) fragmentation pathway.

Bioanalytical Sample Preparation Protocol

Biological matrices (plasma/serum) contain high concentrations of proteins and phospholipids that cause column fouling and severe ion suppression in the MS source[4]. Protein Precipitation (PPT) using Acetonitrile is recommended over Methanol, as it yields a denser protein pellet and superior recovery for lipophilic fenamate derivatives[3].

Step-by-Step PPT Extraction:

-

Aliquot 50 µL of plasma sample into a 96-well plate or microcentrifuge tube.

-

Add 10 µL of Internal Standard (IS) working solution (e.g., Indomethacin or a deuterated analog at 100 ng/mL)[4].

-

Add 150 µL of ice-cold Acetonitrile (100%) to induce precipitation.

-

Vortex vigorously for 2 minutes to ensure complete protein denaturation.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Fig 2. Bioanalytical LC-MS/MS workflow for trace quantification in plasma matrices.

LC-MS/MS Instrument Parameters

To maintain the analyte in a predictable ionization state while ensuring compatibility with the mass spectrometer, a volatile buffer is required. A mobile phase of 2 mM Ammonium Acetate buffered to pH 4.5 provides excellent buffering capacity near the analyte's pKa, enhancing negative ionization efficiency compared to strong acids like Trifluoroacetic acid (TFA)[2][4].

-

Column: Sub-2 µm C18 UHPLC Column (e.g., 50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 2 mM Ammonium Acetate in Water (pH 4.5).

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Elution: Isocratic (30% A / 70% B) or a fast ballistic gradient[3].

Table 2: LC-MS/MS MRM Parameters

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| 240.1 | 196.1 | 200 | -22 | Quantifier (Loss of CO₂)[2] |

| 240.1 | 106.0 | 200 | -35 | Qualifier (Ring Cleavage) |

RP-HPLC-UV Method for Bulk Purity

For routine purity checks (e.g., >98.0% area validation) and formulation analysis, a robust Reversed-Phase HPLC method with UV detection is preferred.

Chromatographic Rationale: If analyzed at neutral pH, the carboxylic acid will partially ionize, leading to split peaks, severe tailing, and irreproducible retention times. The aqueous mobile phase must be acidified at least 1.5 pH units below the pKa to ensure the molecule remains fully protonated (neutral)[1]. Using 0.1% Formic Acid (pH ~2.7) guarantees a sharp, symmetrical peak.

Protocol Steps:

-

Sample Preparation: Dissolve the bulk powder in Methanol or Acetonitrile to a concentration of 1.0 mg/mL. Dilute further with Mobile Phase A to a working concentration of 50 µg/mL.

-

Column: C18 Analytical Column (150 mm × 4.6 mm, 3 µm or 5 µm)[5].

-

Detection: UV/Vis Diode Array Detector (DAD) set to 275 nm (λmax for the conjugated anthranilic system).

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

Table 3: RP-HPLC-UV Gradient Program

To ensure complete separation from potential synthetic impurities (such as unreacted p-toluidine), a gradient elution is recommended over isocratic methods.

| Time (min) | % Mobile Phase A (0.1% Formic Acid in H₂O) | % Mobile Phase B (Acetonitrile) | Curve |

| 0.0 | 80 | 20 | Initial |

| 2.0 | 80 | 20 | Isocratic hold |

| 6.0 | 20 | 80 | Linear ramp |

| 8.0 | 20 | 80 | Column wash |

| 8.1 | 80 | 20 | Return to initial |

| 12.0 | 80 | 20 | Re-equilibration |

Method Validation Criteria

Whether deploying the HPLC-UV or LC-MS/MS method, the protocol must be validated according to ICH M10 guidelines for bioanalytical methods or ICH Q2(R1) for pharmaceutical assays[5].

Table 4: Key Validation Parameters

| Parameter | Acceptance Criteria (Bioanalytical LC-MS/MS) |

| Linearity | Calibration curve R² > 0.995[5] |

| LLOQ Precision | Coefficient of Variation (CV) ≤ 20%[4] |

| Intra/Inter-day Precision | CV ≤ 15% for all Quality Control (QC) levels[4] |

| Accuracy | 85% - 115% of nominal concentration (80-120% at LLOQ) |

| Matrix Effect | IS-normalized matrix factor CV ≤ 15%[6] |

References

1. TCI Chemicals. "5-Methyl-2-(p-tolylamino)benzoic Acid". Available at: 2. TSI Journals. "Development and Validation of HPLC Analytical Assay Method for Mefenamic Acid Tablet (Ponstan)". Available at: 3.[2] PubMed / John Wiley & Sons. "A High Performance Liquid Chromatography-Tandem Mass Spectrometric Method for the Determination of Mefenamic Acid in Human Plasma: Application to Pharmacokinetic Study". Available at: 4. SUSTech Repository. "Development and Validation of HPLC Method for Estimation of Mefenamic Acid Tablets". Available at: 5.[5] Research Journal of Pharmacy and Technology. "Development and Validation of Reverse Phase High Pressure Liquid Chromatography for the Estimation of Mefenamic Acid". Available at: 6.[1] Journal of Applied Pharmaceutical Science. "Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC". Available at: 7.[3] International Journal of Pharmaceutical Quality Assurance. "High Throughput LC-MS/MS Method for the Quantitation of Mefenamic Acid in Rat Plasma". Available at: 8.[6] CHIMIA. "Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals". Available at: 9.[4] IOSR Journal of Applied Chemistry. "Haemolysis effect of Mefenamic Acid 250 mg Capsule in Bio analysis by liquid chromatography - tandem mass spectrometry". Available at:

Sources

- 1. japsonline.com [japsonline.com]

- 2. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. rjptonline.org [rjptonline.org]

- 6. chimia.ch [chimia.ch]

Application Note: 5-Methyl-2-(p-tolylamino)benzoic Acid in Coordination Chemistry

Target Audience: Researchers, Inorganic Chemists, and Metallodrug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Rationale

N-phenylanthranilic acid derivatives, commonly known as fenamates, are a privileged class of ligands in coordination chemistry. While conventional fenamates like mefenamic acid and tolfenamic acid are widely documented, 5-Methyl-2-(p-tolylamino)benzoic acid (CAS 24173-43-1) offers a highly specialized structural profile for advanced metallodrug design.

Structurally, this ligand features two electron-donating methyl groups: one at the 5-position of the benzoic acid core and another at the para-position of the aniline ring. As a Senior Application Scientist, selecting this specific ligand over standard fenamates is driven by two critical causal factors:

-

Electronic Tuning (+I Effect): The inductive electron-donating effect of the dual methyl groups increases the basicity of the carboxylate oxygens, strengthening the thermodynamic stability of the resulting metal-oxygen (M-O) coordination bonds[1].

-

Enhanced Lipophilicity: The addition of hydrophobic methyl groups significantly increases the partition coefficient (log P) of the resulting transition metal complexes. In pharmacological applications, this translates to superior cellular membrane penetration, allowing the metal center to efficiently reach intracellular targets such as DNA or lipoxygenase (LOX) enzymes[2][3].

Mechanistic Insights: Coordination Modes & Biological Causality

Coordination Chemistry

5-Methyl-2-(p-tolylamino)benzoic acid acts primarily as an

-

Monodentate coordination: Common in sterically crowded octahedral complexes (e.g., Co(II) or Ni(II)).

-

Bidentate chelating coordination: Common in square-planar or highly Lewis-acidic centers (e.g., Cu(II), Ru(II))[3][4].

Metallodrug Action

When coordinated to bioactive metals like Copper(II) or Ruthenium(II), the ligand acts as a lipophilic carrier. For instance, Ru(II)-fenamate complexes have demonstrated the ability to bypass cisplatin-resistance in ovarian cancer cells because the lipophilic fenamate ligand alters the cellular uptake mechanism (often shifting from active transport to passive diffusion) while simultaneously providing synergistic anti-inflammatory properties[3].

Caption: Dual mechanistic pathway of metal-fenamate complexes in biological systems.

Experimental Protocols

The following protocols detail the synthesis of representative transition metal complexes using 5-Methyl-2-(p-tolylamino)benzoic acid, designed to ensure self-validating, reproducible results.

Protocol A: Synthesis of a Heteroligand Copper(II) Complex

Target:

Step-by-Step Procedure:

-

Ligand Activation (Deprotonation): Dissolve 2.0 mmol of 5-Methyl-2-(p-tolylamino)benzoic acid in 20 mL of warm absolute ethanol. Slowly add a stoichiometric amount of KOH (2.0 mmol) dissolved in 5 mL of deionized water. Stir for 30 minutes at room temperature. Note: Complete deprotonation is critical; the solution should become completely clear.

-

Metal Complexation: Dropwise add a solution of

(1.0 mmol) in 10 mL of ethanol/water (1:1 v/v) to the activated ligand solution. The mixture will immediately undergo a color change (typically to deep green/blue), indicating initial coordination. Stir for 1 hour at 50°C. -

Auxiliary Ligand Addition: Dissolve 1.0 mmol of 1,10-phenanthroline in 5 mL of ethanol and add it to the reaction flask. Reflux the entire mixture for 3 hours at 80°C.

-

Isolation & Purification: Allow the solution to cool slowly to room temperature to induce crystallization. Filter the resulting microcrystalline precipitate under vacuum. Wash sequentially with cold ethanol (2 × 5 mL) and diethyl ether (10 mL) to remove unreacted precursors. Dry in a vacuum desiccator over anhydrous

.

Protocol B: Synthesis of a Ruthenium(II) Anticancer Complex

Target:

Step-by-Step Procedure:

-

Preparation: Suspend the precursor

(0.1 mmol) and 5-Methyl-2-(p-tolylamino)benzoic acid (0.11 mmol) in 15 mL of rigorously degassed methanol under an argon atmosphere. -

Base Addition: Inject triethylamine (0.15 mmol) via syringe to deprotonate the carboxylic acid in situ.

-

Reflux: Heat the mixture to reflux under argon for 6 hours. The color will transition as the chlorido ligands are displaced by the

-chelating fenamate. -

Precipitation: Cool the mixture to room temperature. Add a saturated aqueous solution of

(approx. 2 mL) dropwise to precipitate the cationic ruthenium complex as a hexafluorophosphate salt. Filter, wash with cold water and ether, and dry under vacuum.

Caption: Standardized workflow for the synthesis of 5-Methyl-2-(p-tolylamino)benzoate metal complexes.

Data Presentation: Spectroscopic Validation

To validate the success of the synthesis, Fourier-Transform Infrared (FT-IR) spectroscopy is the most immediate diagnostic tool. The shift in the carboxylate stretching frequencies (

Table 1: Diagnostic Spectroscopic Data for Ligand vs. Metal Complex

| Parameter / Functional Group | Free Ligand (Expected) | Metal Complex (Expected) | Diagnostic Significance |

| ~1660 cm⁻¹ (Strong) | Disappears | Confirms complete deprotonation of the ligand. | |

| N/A | 1600 – 1630 cm⁻¹ | Primary indicator of metal-carboxylate binding. | |

| N/A | 1380 – 1400 cm⁻¹ | Used to calculate the | |

| N/A | < 200 cm⁻¹ (Bidentate)> 200 cm⁻¹ (Monodentate) | Determines the exact spatial coordination mode of the carboxylate group. | |

| ~3335 cm⁻¹ | ~3330 cm⁻¹ (Minimal shift) | Proves the amine nitrogen does not coordinate to the metal, remaining free for H-bonding. | |

| Absent | 520 – 540 cm⁻¹ | Direct proof of the new coordination bond formation. |

References

-

[1] Different Thermal Decomposition Process of Lanthanide Complexes with N-Phenylanthranilic Acid in Air and Nitrogen Atmosphere. Chemical Papers. URL:

-

[2] Manganese-mefenamic acid complexes exhibit high lipoxygenase inhibitory activity. Dalton Transactions (RSC Publishing). URL:

-

[3] Ru(II)-Fenamic-Based Complexes as Promising Human Ovarian Antitumor Agents: DNA Interaction, Cellular Uptake, and Three-Dimensional Spheroid Models. Inorganic Chemistry (ACS Publications). URL:

-

[4] Structural and Biological Properties of Heteroligand Copper Complexes with Diethylnicotinamide and Various Fenamates. Semantic Scholar. URL:

Sources

Application Note: Synthesis and Kinetic Evaluation of Benzoic Acid Derivatives as Potent Tyrosinase Inhibitors

Executive Summary

The overproduction of melanin is the primary driver of hyperpigmentation disorders in dermatology and enzymatic browning in the agricultural and food industries. Tyrosinase (EC 1.14.18.1), a multifunctional copper-containing oxidoreductase, is the rate-limiting enzyme in the melanogenesis pathway[1]. While Kojic acid and L-mimosine are established commercial inhibitors, their clinical and industrial utility is often limited by stability issues and moderate efficacy[1].

Recent structure-activity relationship (SAR) studies have identified benzoic acid derivatives as highly potent, stable, and synthetically accessible tyrosinase inhibitors[1]. This application note provides a comprehensive, self-validating guide to the rational design, chemical synthesis, and kinetic evaluation of benzoate esters and benzamides, offering researchers robust protocols for developing next-generation anti-melanogenic agents.

Mechanistic Rationale: The Tyrosinase Target

Tyrosinase catalyzes two distinct oxidation reactions: the hydroxylation of monophenols (L-tyrosine) to o-diphenols (L-DOPA), and the subsequent oxidation of o-diphenols to o-quinones (dopaquinone)[1]. Benzoic acid derivatives act as structural mimics of these natural substrates.

Mechanistically, the inhibitory power of benzoic acid derivatives stems from their ability to interact directly with the binuclear copper center (CuA and CuB) within the tyrosinase active site[2]. Advanced 3D computational studies reveal that the functional groups on the benzoic acid ring (such as hydroxyl or nitro substitutions) form critical hydrogen bonds with key amino acid residues—specifically Tyr98, His85, and Arg268—stabilizing the enzyme in an inactive conformation and preventing substrate access[2][3][4].

Enzymatic pathway of melanogenesis and targeted inhibition by benzoic acid derivatives.

Synthetic Methodologies

The synthesis of highly active benzoic acid derivatives generally follows two distinct pathways depending on the desired functional linkage: Steglich esterification for benzoate esters, and acid chloride-mediated amidation for benzamides[1].

Parallel synthetic workflows for generating benzoate esters and benzamides.

Protocol A: Steglich Esterification (Synthesis of Benzoate Esters)

This facile procedure utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to form ester linkages under mild conditions[1].

-

Dissolution : In a flame-dried round-bottom flask purged with inert gas (N₂/Ar), dissolve the substituted benzoic acid (1.3 equiv) and the target alcohol (5 mL/mmol) in anhydrous methylene chloride (CH₂Cl₂, 10 mL).

-

Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive O-acylisourea intermediate back into the starting carboxylic acid.

-

-

Activation & Catalysis : Cool the mixture to 0°C. Sequentially add DCC (1.25 equiv) and 4-dimethylaminopyridine (DMAP) (0.15 equiv). Allow the reaction to warm to room temperature and stir for 12 hours[1].

-

Causality: DCC activates the carboxyl group by forming an O-acylisourea intermediate. DMAP acts as a superior nucleophilic catalyst, reacting with the intermediate to form a highly reactive N-acylpyridinium species. This accelerates alcoholysis and suppresses the formation of inactive N-acylurea byproducts.

-

-

Workup & Filtration : Filter the reaction mixture through a sintered glass funnel to remove the precipitated white solid.

-

Causality: The byproduct of DCC coupling is N,N'-dicyclohexylurea (DCU), which is highly insoluble in CH₂Cl₂, allowing for rapid mechanical separation from the soluble ester product[1].

-

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude ester via silica gel flash column chromatography, eluting with a gradient of n-hexane to ethyl acetate (4:6 to 3:7)[1].

Protocol B: Acid Chloride-Mediated Amidation (Synthesis of Benzamides)

For derivatives requiring an amide linkage, converting the benzoic acid to a highly electrophilic benzoyl chloride intermediate yields superior conversion rates[1].

-

Chlorination : Suspend the starting benzoic acid (0.01 mol) in 30 mL of anhydrous benzene or toluene. Slowly add thionyl chloride (SOCl₂, 0.02 mol). Reflux the mixture for 6 hours[1].

-

Causality: Refluxing drives the conversion of the carboxylic acid to benzoyl chloride by expelling SO₂ and HCl gases, shifting the equilibrium completely to the right according to Le Chatelier's principle.

-

-

Intermediate Isolation : Evaporate the solvent and excess SOCl₂ under reduced pressure. Wash the resulting residue with anhydrous ether[1].

-

Causality: Complete removal of unreacted SOCl₂ is mandatory to prevent unwanted side reactions (such as the degradation of the amine) in the subsequent step.

-

-

Amidation : Dissolve the crude benzoyl chloride in fresh anhydrous solvent. Add the target amine dropwise while stirring at room temperature. The highly electrophilic carbonyl carbon is rapidly attacked by the nucleophilic amine, forming the stable benzamide linkage[1].

In Vitro Validation: Mushroom Tyrosinase Inhibition Assay

To validate the synthesized compounds, the mushroom tyrosinase inhibition assay serves as the gold standard for determining IC₅₀ values and kinetic mechanisms[1][5].

-

Reagent Preparation : Prepare a solution of mushroom tyrosinase and L-DOPA (substrate) in a 50 mM phosphate buffer (pH 6.8).

-

Pre-incubation : In a 96-well microplate, mix the synthesized inhibitor (at varying concentrations) with the tyrosinase enzyme. Incubate for 10 minutes at 25°C.

-

Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate kinetic measurements.

-

-

Kinetic Measurement : Add L-DOPA to initiate the reaction. Monitor the formation of dopachrome (the oxidized product) by measuring absorbance at 475 nm using a microplate reader over 10 minutes[5].

-

Data Analysis : Calculate the IC₅₀ values. Utilize Lineweaver-Burk and Dixon plots to determine the specific mode of inhibition (competitive, non-competitive, or mixed)[4].

Quantitative Data & Structure-Activity Relationship (SAR)